molecular formula C18H23NaO3S B12719302 Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt CAS No. 112567-52-9

Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt

Cat. No.: B12719302
CAS No.: 112567-52-9
M. Wt: 342.4 g/mol
InChI Key: VUVFZUKPBAGTCQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is a chemical compound with the molecular formula C16H21NaO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various industrial applications due to its surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt typically involves the sulfonation of naphthalene followed by alkylation. The sulfonation process introduces a sulfonic acid group into the naphthalene ring, which is then reacted with 1-methylpropyl groups under controlled conditions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where naphthalene is first sulfonated using sulfuric acid. The resulting naphthalenesulfonic acid is then alkylated with 1-methylpropyl groups in the presence of a catalyst to yield the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where uniform dispersion of particles is required .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalenesulfonic acid, bis(2-methylpropyl)-, sodium salt
  • Naphthalenesulfonic acid, bis(1-ethylpropyl)-, sodium salt
  • Naphthalenesulfonic acid, bis(1-methylbutyl)-, sodium salt

Uniqueness

Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is unique due to its specific alkylation pattern, which imparts distinct surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring high surface activity and stability .

Properties

CAS No.

112567-52-9

Molecular Formula

C18H23NaO3S

Molecular Weight

342.4 g/mol

IUPAC Name

sodium;2,3-di(butan-2-yl)naphthalene-1-sulfonate

InChI

InChI=1S/C18H24O3S.Na/c1-5-12(3)16-11-14-9-7-8-10-15(14)18(22(19,20)21)17(16)13(4)6-2;/h7-13H,5-6H2,1-4H3,(H,19,20,21);/q;+1/p-1

InChI Key

VUVFZUKPBAGTCQ-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C1=CC2=CC=CC=C2C(=C1C(C)CC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.